

A Comprehensive Technical Guide on the Spectral Data of Millewainin H

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Compound of Interest

Compound Name: Millewainin H

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **Millewanin H**, a prenylated isoflavonoid isolated from the leaves of *Millettia pachycarpa*. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature reporting its discovery and characterization.

Spectroscopic Data

The structural elucidation of **Millewanin H** was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of **Millewanin H**.

Technique	Ionization Mode	m/z [M] ⁺	Molecular Formula
HR-EI-MS	EI	454.1622 (Calcd. 454.1628)	C ₂₅ H ₂₆ O ₈

Infrared (IR) Spectroscopy

The infrared spectrum of **Millewanin H** provides information about the functional groups present in the molecule. The key absorption bands are summarized below.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3350	O-H (hydroxyl groups)
1625	C=O (chelated carbonyl group)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were conducted to establish the complete chemical structure and stereochemistry of **Millewanin H**. The data was recorded in acetone-d₆.

¹H NMR Spectral Data (Acetone-d₆)

Position	δ H (ppm)	Multiplicity (J in Hz)
2	8.08	s
6'	7.00	d (8.5)
5'	6.89	d (8.5)
2'	6.81	s
1''	4.80	t (8.0)
2''a	3.29	m
2''b	2.91	m
4''	1.38	s
5''	1.25	s
1'''	3.42	d (7.0)
2'''	5.26	t (7.0)
4'''	1.70	s
5'''	1.62	s
5-OH	13.10	s

¹³C NMR Spectral Data (Acetone-d₆)

Position	δC (ppm)	Position	δC (ppm)
2	155.0	6'	115.3
3	123.1	1''	91.1
4	181.9	2''	27.2
4a	105.8	3''	72.1
5	162.9	4''	25.8
6	108.3	5''	24.1
7	165.1	1'''	22.0
8	105.0	2'''	122.5
8a	158.4	3'''	131.7
1'	122.9	4'''	25.8
2'	115.1	5'''	17.8
3'	145.9		
4'	145.2		
5'	118.8		

Experimental Protocols

The following protocols are based on the methods described in the original publication by Ito et al. (2006)[\[1\]](#)[\[2\]](#)[\[3\]](#).

Isolation of Millewanin H

- Extraction: The leaves of *Millettia pachycarpa* were extracted with acetone.
- Solvent Partitioning: The acetone extract was partitioned between ethyl acetate and water.
- Chromatography: The ethyl acetate-soluble portion was subjected to a series of chromatographic separations, including silica gel column chromatography and preparative

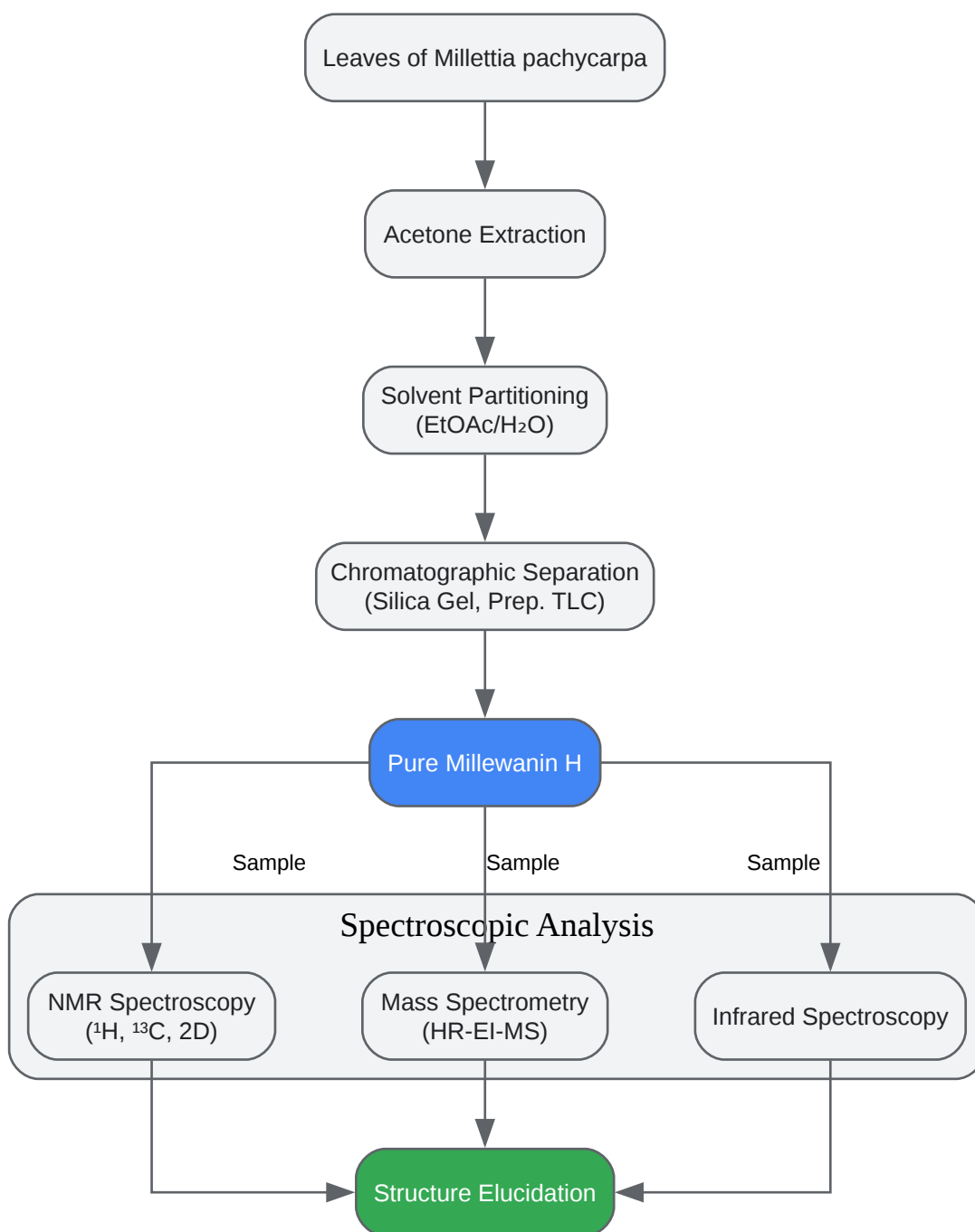
thin-layer chromatography (TLC), to yield pure **Millewanin H**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Varian UNITY plus 500 spectrometer. Chemical shifts were reported in ppm relative to the solvent peak of acetone- d_6 (δH 2.04 and δC 29.8).
- Mass Spectrometry: High-resolution electron impact mass spectrometry (HR-EI-MS) was performed on a JEOL JMS-700 instrument.
- Infrared Spectroscopy: The IR spectrum was measured using a Shimadzu FTIR-8400 spectrophotometer.

Visualizations

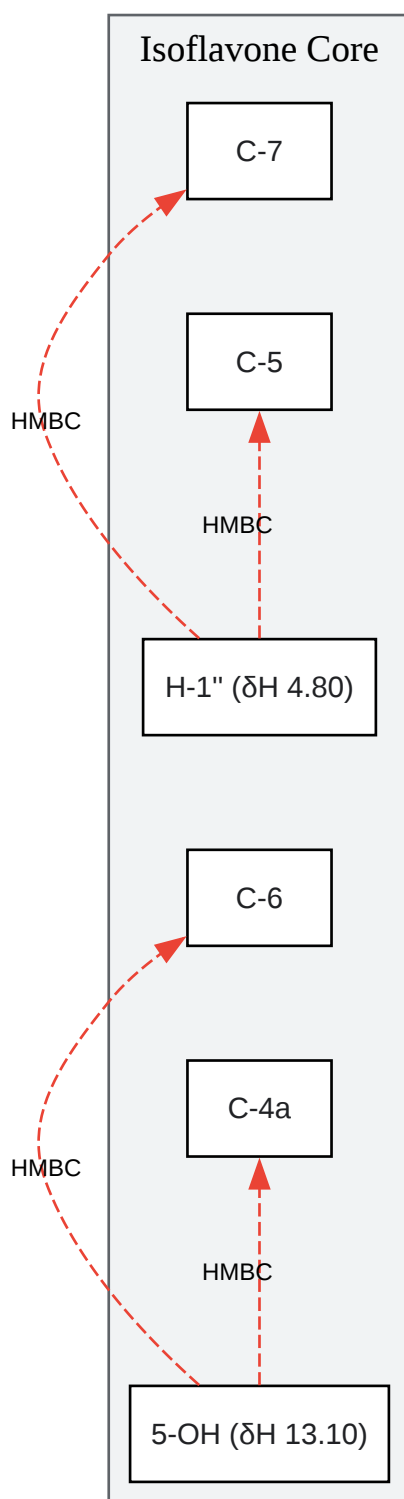
Workflow for Isolation and Structure Elucidation of Millewanin H



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*Workflow for the isolation and structural analysis of **Millewanin H**.*

Key HMBC Correlations for Structural Assignment



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Key long-range proton-carbon correlations observed in the HMBC spectrum of **Millewanin H**.

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References

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